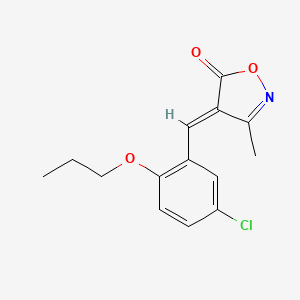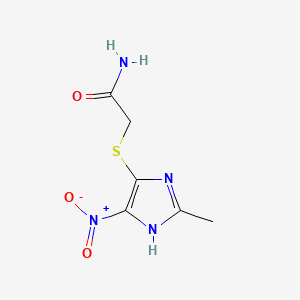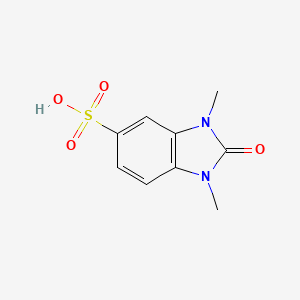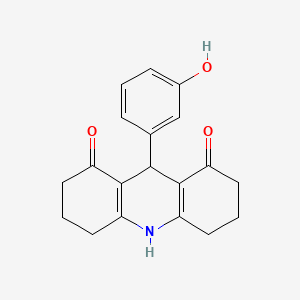
(4E)-4-(5-chloro-2-propoxybenzylidene)-3-methylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted phenyl ring, a propoxy group, and an oxazolone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-propoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the oxazolone ring.
Final Product Formation: The final step involves the condensation of the intermediate with a methyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Use of Catalysts: Employing catalysts to enhance the reaction rate and efficiency.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: It can be used as a catalyst or catalyst precursor in certain chemical reactions.
Biology
Biochemical Studies: The compound is used in biochemical research to study its interactions with biological molecules.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents.
Pharmacological Research: It is studied for its potential pharmacological effects and mechanisms of action.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(5-Bromo-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one
- (4E)-4-[(5-Methoxy-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one
- (4E)-4-[(5-Fluoro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one
Uniqueness
The uniqueness of (4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one lies in its specific chloro and propoxy substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
(4E)-4-[(5-chloro-2-propoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H14ClNO3/c1-3-6-18-13-5-4-11(15)7-10(13)8-12-9(2)16-19-14(12)17/h4-5,7-8H,3,6H2,1-2H3/b12-8+ |
InChI Key |
SRLAMYKRTPCXHO-XYOKQWHBSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=NOC2=O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=C2C(=NOC2=O)C |
solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11605773.png)

![1,3-dimethyl-6-(4-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11605776.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605800.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11605809.png)

![3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B11605811.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605816.png)
![(3Z)-1-(4-methylbenzyl)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11605821.png)
![Ethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11605830.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605832.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone](/img/structure/B11605835.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605846.png)
